molecular formula C7H4BrNOS B1374674 4-bromo-6H,7H-thieno[2,3-c]pyridin-7-one CAS No. 29512-83-2

4-bromo-6H,7H-thieno[2,3-c]pyridin-7-one

Cat. No.: B1374674
CAS No.: 29512-83-2
M. Wt: 230.08 g/mol
InChI Key: GGXJDYICDSPHOC-UHFFFAOYSA-N
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Scientific Research Applications

4-bromo-6H,7H-thieno[2,3-c]pyridin-7-one has a wide range of scientific research applications, including:

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Thieno[2,3-c]pyridine derivatives, such as “4-bromo-6H-thieno[2,3-c]pyridin-7-one”, could serve as starting points for future drug discovery programs . They have potential as ATP-mimetic kinase inhibitors , which could be useful in the development of new treatments for diseases such as cancer .

Biochemical Analysis

Biochemical Properties

4-bromo-6H-thieno[2,3-c]pyridin-7-one plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, 4-bromo-6H-thieno[2,3-c]pyridin-7-one can bind to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s potential therapeutic applications .

Cellular Effects

The effects of 4-bromo-6H-thieno[2,3-c]pyridin-7-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, 4-bromo-6H-thieno[2,3-c]pyridin-7-one has been observed to affect the expression of certain genes, which can result in altered protein synthesis and cellular responses .

Molecular Mechanism

At the molecular level, 4-bromo-6H-thieno[2,3-c]pyridin-7-one exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, the compound may inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or altering enzyme conformation. Additionally, 4-bromo-6H-thieno[2,3-c]pyridin-7-one can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-bromo-6H-thieno[2,3-c]pyridin-7-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-bromo-6H-thieno[2,3-c]pyridin-7-one is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH levels. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of 4-bromo-6H-thieno[2,3-c]pyridin-7-one vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, it can cause toxic or adverse effects, including cellular damage or organ toxicity. Studies have identified threshold effects, where the compound’s beneficial effects are observed up to a certain dosage, beyond which toxic effects become prominent .

Metabolic Pathways

4-bromo-6H-thieno[2,3-c]pyridin-7-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux by altering the activity of key enzymes involved in metabolic pathways. Additionally, 4-bromo-6H-thieno[2,3-c]pyridin-7-one can influence metabolite levels, leading to changes in cellular energy balance and biosynthetic processes .

Transport and Distribution

Within cells and tissues, 4-bromo-6H-thieno[2,3-c]pyridin-7-one is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can affect its accumulation and activity in different tissues, influencing its overall biological effects .

Subcellular Localization

The subcellular localization of 4-bromo-6H-thieno[2,3-c]pyridin-7-one is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence cellular energy production and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-6H,7H-thieno[2,3-c]pyridin-7-one typically involves the bromination of thieno[2,3-c]pyridin-7-one. One common method includes the reaction of thieno[2,3-c]pyridin-7-one with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound often involve scalable processes that ensure high yield and purity. These methods may include continuous flow reactions and the use of automated reactors to control reaction conditions precisely. The use of high-purity starting materials and solvents is crucial to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-bromo-6H,7H-thieno[2,3-c]pyridin-7-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4th position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted thieno[2,3-c]pyridin-7-one derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Comparison with Similar Compounds

4-bromo-6H,7H-thieno[2,3-c]pyridin-7-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-bromo-6H-thieno[2,3-c]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNOS/c8-5-3-9-7(10)6-4(5)1-2-11-6/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXJDYICDSPHOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=CNC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29512-83-2
Record name 4-bromo-6H,7H-thieno[2,3-c]pyridin-7-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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